REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]#[N:10])[CH:5]=1.[CH2:13]([Mg]Br)[CH3:14].Cl.[OH-].[Na+]>C(OCC)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]2([NH2:10])[CH2:14][CH2:13]2)[CH:5]=1 |f:3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC(=NO1)C#N)(C)C
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Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10.1 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
boron trifluoride-diethyl
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added at −70° C
|
Type
|
WAIT
|
Details
|
is continued for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
are obtained which
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a dark orange oil
|
Type
|
FILTRATION
|
Details
|
After filtration over a C18-bond elut column (Varian) with THF/MeCN the oil
|
Type
|
CUSTOM
|
Details
|
is purified by HPLC (dissolved in 6 ml of tetrahydrofuran, 25 injections, XBridge C18 column, 19×150 mm, 5 μM, gradient of 95% MeCN in water to 10% MeCN in water, containing 0.02% of ammonium hydroxide)
|
Type
|
CONCENTRATION
|
Details
|
The combined product fractions are concentrated
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with DCM
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |